ethyl 4-[(2,4-dinitrophenyl)amino]butanoate
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Overview
Description
Ethyl 4-[(2,4-dinitrophenyl)amino]butanoate, also known as DNPH-ethyl ester, is a chemical compound that has been widely used in scientific research. This compound is synthesized by the reaction of ethyl acetoacetate with 2,4-dinitrophenylhydrazine, and it has been used in various applications such as the detection of carbonyl compounds, the determination of protein carbonylation, and the analysis of air pollutants.
Mechanism of Action
The mechanism of action of ethyl 4-[(2,4-dinitrophenyl)amino]butanoate ester involves the formation of a hydrazone derivative with carbonyl compounds. This reaction is based on the nucleophilic addition of the hydrazine group of ethyl 4-[(2,4-dinitrophenyl)amino]butanoate ester to the carbonyl group of the target compound. The resulting hydrazone derivative is stable and can be easily analyzed by various spectroscopic techniques such as UV-Vis, HPLC, and mass spectrometry.
Biochemical and Physiological Effects:
ethyl 4-[(2,4-dinitrophenyl)amino]butanoate ester has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for scientific research purposes.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 4-[(2,4-dinitrophenyl)amino]butanoate ester in lab experiments include its high sensitivity and specificity for the detection of carbonyl compounds. It is also relatively easy to use and can be applied to a wide range of samples such as proteins, lipids, and DNA. However, one limitation of using ethyl 4-[(2,4-dinitrophenyl)amino]butanoate ester is that it requires acidic conditions for the formation of the hydrazone derivative, which may affect the stability and activity of the target compound.
Future Directions
There are several future directions for the use of ethyl 4-[(2,4-dinitrophenyl)amino]butanoate ester in scientific research. One potential application is the development of new methods for the detection of carbonyl compounds in complex biological samples such as tissues and fluids. Another direction is the synthesis of modified ethyl 4-[(2,4-dinitrophenyl)amino]butanoate ester derivatives with improved sensitivity and selectivity for specific carbonyl compounds. Additionally, the use of ethyl 4-[(2,4-dinitrophenyl)amino]butanoate ester in combination with other reagents and techniques may provide new insights into the roles of carbonyl compounds in various biological processes.
Synthesis Methods
The synthesis of ethyl 4-[(2,4-dinitrophenyl)amino]butanoate ester involves the reaction of ethyl acetoacetate with 2,4-dinitrophenylhydrazine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of a hydrazone intermediate, which is then treated with acid to yield the final product. The synthesis of ethyl 4-[(2,4-dinitrophenyl)amino]butanoate ester is a relatively simple and straightforward process, and the compound can be obtained in high yield and purity.
Scientific Research Applications
Ethyl 4-[(2,4-dinitrophenyl)amino]butanoate ester has been widely used in scientific research as a reagent for the detection of carbonyl compounds. Carbonyl compounds are a class of organic compounds that contain a carbonyl group (C=O) and are widely distributed in nature. They are involved in various biological processes such as metabolism, signaling, and gene expression. The detection of carbonyl compounds is important for understanding their roles in these processes, as well as for the diagnosis and treatment of diseases such as cancer and Alzheimer's disease.
properties
IUPAC Name |
ethyl 4-(2,4-dinitroanilino)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O6/c1-2-21-12(16)4-3-7-13-10-6-5-9(14(17)18)8-11(10)15(19)20/h5-6,8,13H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICHBUDMCYNBSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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